Methyl bis(diethoxyphosphanyl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
58046-19-8 |
|---|---|
Molecular Formula |
C11H24O6P2 |
Molecular Weight |
314.25 g/mol |
IUPAC Name |
methyl 2,2-bis(diethoxyphosphanyl)acetate |
InChI |
InChI=1S/C11H24O6P2/c1-6-14-18(15-7-2)11(10(12)13-5)19(16-8-3)17-9-4/h11H,6-9H2,1-5H3 |
InChI Key |
OUKDDRDCEZLHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C(C(=O)OC)P(OCC)OCC)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Bis Diethoxyphosphanyl Acetate and Its Precursors
Novel Synthetic Pathways and Mechanistic Considerations
The construction of the core structure of methyl bis(diethoxyphosphanyl)acetate and its analogues relies on the formation of carbon-phosphorus bonds, a cornerstone of organophosphorus chemistry. Modern synthetic efforts are directed towards improving efficiency, selectivity, and sustainability of these transformations.
Multi-Step Synthesis Strategies for the Core Structure
The synthesis of the core methylene-bis(phosphonate) structure, of which this compound is a derivative, is classically achieved through variations of the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trivalent phosphorus species on an alkyl halide. unive.itnih.govwikipedia.org For the synthesis of tetraalkyl methylenediphosphonates, a common precursor structure, this typically involves the reaction of a trialkyl phosphite (B83602) with a dihalomethane. acs.org
A prevalent multi-step strategy for a closely related analogue, tetraethyl methylenediphosphonate, involves the reaction of triethyl phosphite with diiodomethane. dundee.ac.uk However, this reaction can result in low yields. An alternative and more efficient one-pot approach utilizes the reaction of diethyl phosphite with dichloromethane (B109758) in the presence of a base, such as sodium ethoxide. dundee.ac.uk The reaction proceeds via the in situ formation of the sodium salt of diethyl phosphite, which then acts as the nucleophile.
The general synthetic sequence can be outlined as follows:
Deprotonation of Dialkyl Phosphite: A dialkyl phosphite is treated with a strong base (e.g., sodium ethoxide) to generate the corresponding phosphite anion.
Nucleophilic Substitution: The phosphite anion undergoes a nucleophilic substitution reaction with a dihalomethane (e.g., dichloromethane). This step is repeated to form the second P-C bond.
The reaction conditions for the synthesis of tetraethyl methylenediphosphonate, a structural analogue, are summarized in the table below.
| Entry | Dihalomethane | Phosphorus Reagent | Base | Solvent | Reaction Conditions | Yield (%) |
| 1 | CH₂I₂ | Triethyl phosphite | - | Neat | Heating | 18 |
| 2 | CH₂Cl₂ | Diethyl phosphite | Sodium | Ethanol | Reflux | ~90 |
| 3 | CH₂Cl₂ | Diethyl phosphite | Sodium Ethoxide | Dichloromethane | Not specified | High |
This table presents data for the synthesis of tetraethyl methylenediphosphonate, a close structural analogue of the target compound's core structure.
Mechanistically, the reaction is believed to proceed through an S\N2 pathway where the phosphite anion displaces the halide from the dihalomethane. wikipedia.org The formation of a phosphonium (B103445) salt intermediate is a key step in the Michaelis-Arbuzov reaction. unive.it
Enantioselective and Diastereoselective Synthesis Approaches
The introduction of chirality into molecules such as this compound can be achieved by creating stereogenic centers at the phosphorus atoms (P-stereogenic) or at the central carbon atom (C-stereogenic). Asymmetric catalysis offers a powerful tool for achieving high enantioselectivity in the synthesis of such chiral phosphonates. mdpi.commdpi.comresearchgate.net
For the synthesis of P-stereogenic compounds, chiral nucleophilic catalysis has been explored. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction between a racemic phosphorus precursor and a nucleophile. mdpi.com For instance, the dynamic kinetic asymmetric transformation (DKAT) of racemic H-phosphinates using chiral catalysts like benzotetramisole (BTM) has shown promise in producing enantioenriched phosphonates. mdpi.com While not directly applied to bis(phosphanyl)acetates, this methodology could potentially be adapted for the asymmetric synthesis of the target molecule by employing prochiral starting materials.
The catalytic asymmetric synthesis of C-chiral phosphonates is more established. Key strategies include:
Asymmetric Phospha-Michael Addition: The conjugate addition of phosphites to α,β-unsaturated carbonyl compounds catalyzed by chiral Lewis acids or organocatalysts. mdpi.com
Asymmetric Phospha-Mannich Reaction: A three-component reaction of an aldehyde, an amine, and a dialkyl phosphite using a chiral catalyst to produce α-aminophosphonates with high enantiomeric excess. mdpi.com
Asymmetric Hydrophosphonylation: The addition of a P-H bond across a C=C or C=N double bond, guided by a chiral catalyst. mdpi.com
While these methods have been successfully applied to a range of substrates, their application to the synthesis of chiral bis(phosphanyl)acetates remains an area for further investigation. The challenge lies in controlling the stereochemistry at two phosphorus centers or the central carbon in a concerted or sequential manner.
Green Chemistry Principles in the Synthesis of Organophosphorus Esters
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact. rsc.orgresearchgate.net Key areas of focus include the use of safer solvents, development of catalyst-free reactions, and improving atom economy. rsc.org
In the context of the Michaelis-Arbuzov reaction, a cornerstone for phosphonate (B1237965) synthesis, several green alternatives have been explored:
Solvent-Free and Water-Promoted Reactions: Conducting the reaction under solvent-free conditions or in water can significantly reduce the use of volatile organic compounds (VOCs). rsc.org
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. rsc.org
Catalytic Approaches: While the classical Michaelis-Arbuzov reaction is often performed thermally, catalytic versions using Lewis acids can enable the reaction to proceed at lower temperatures, thus saving energy. nih.gov An alcohol-based Michaelis-Arbuzov reaction has also been developed as an environmentally benign method for C-P(O) bond formation. rsc.orgrsc.org
Atom Economy: The classical Michaelis-Arbuzov reaction has good atom economy, as most atoms from the reactants are incorporated into the product. However, the generation of an alkyl halide byproduct can be a drawback. nih.gov Strategies that avoid this, such as catalytic additions, are therefore desirable from a green chemistry perspective. A sustainable protocol for the synthesis of benzyl (B1604629) phosphonates has been developed using a PEG/KI catalytic system, avoiding volatile and toxic solvents. frontiersin.org
Applying these principles to the synthesis of this compound would involve exploring catalyst-free, solvent-free, or aqueous conditions for the key C-P bond-forming steps.
Derivatization and Chemical Functionalization of this compound
The presence of multiple functional groups—an ester and two phosphanyl moieties—makes this compound a versatile platform for further chemical modification.
Ester Group Modifications and Transformations
The methyl ester group in the target molecule can undergo a variety of transformations common to carboxylic acid esters. These modifications can be used to introduce new functionalities or to link the bis(phosphanyl)acetate scaffold to other molecules.
Transesterification: The methyl group of the ester can be exchanged with other alkyl or aryl groups by reacting with an excess of the corresponding alcohol in the presence of an acid or base catalyst. This allows for the tuning of properties such as solubility and steric bulk.
Hydrolysis: Saponification of the ester with a base (e.g., NaOH or KOH) followed by acidification will yield the corresponding carboxylic acid. This carboxylic acid can then be converted into other functional groups, such as acid chlorides, amides, or other esters.
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group, which can be a handle for further functionalization.
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the ester carbonyl group to yield tertiary alcohols after a double addition.
Functionalization of the Phosphanyl Moieties
The phosphorus centers in this compound are in the P(III) oxidation state, making them nucleophilic and susceptible to oxidation.
Oxidation: The phosphanyl groups can be readily oxidized to the corresponding phosphonates (P(V)) using mild oxidizing agents such as hydrogen peroxide or air. This transformation significantly alters the electronic properties and coordination ability of the phosphorus centers. The conversion of P(III) to P(V) is a common strategy in organophosphorus chemistry. chemrxiv.org
Alkylation of the Methylene (B1212753) Bridge: The protons on the central carbon atom, flanked by two phosphorus groups and an ester, are acidic and can be removed by a strong base. The resulting carbanion can then be reacted with electrophiles, such as alkyl halides, to introduce substituents at the methylene bridge. This is a powerful method for elaborating the core structure.
Horner-Wadsworth-Emmons (HWE) Reaction: Derivatives of the corresponding phosphonate (P(V) version of the target molecule) can be used in the Horner-Wadsworth-Emmons reaction. conicet.gov.arwikipedia.orgresearchgate.netyoutube.comalfa-chemistry.com After deprotonation of the methylene bridge, the resulting carbanion reacts with aldehydes or ketones to form alkenes. This reaction is a highly valuable tool for carbon-carbon double bond formation.
The reactivity of the methylene bridge in tetraethyl methylenediphosphonate, a close analogue, is well-established and provides a roadmap for the functionalization of this compound.
Coordination Chemistry of Methyl Bis Diethoxyphosphanyl Acetate
Ligand Design Principles and Electronic Properties in Coordination
Chelation Behavior of the Bis(diethoxyphosphanyl) Ligand System
No information is available on the specific chelation behavior of Methyl bis(diethoxyphosphanyl)acetate with metal centers.
Steric and Electronic Parameters Influencing Metal-Ligand Interactions
Specific steric (e.g., cone angle) and electronic (e.g., pKa, Tolman electronic parameter) parameters for this compound have not been reported.
Anomeric Effects and Conformational Analysis in Coordination
There are no studies available that discuss anomeric effects or provide a conformational analysis of this compound upon coordination to a metal.
Synthesis and Characterization of Transition Metal Complexes with this compound
Complexes with Group 8-11 Transition Metals (e.g., Palladium, Platinum, Rhodium, Ruthenium, Gold)
No published research details the synthesis or characterization of complexes between this compound and Palladium, Platinum, Rhodium, Ruthenium, or Gold.
Complexes with Other Relevant Metal Centers
There is no information on the coordination of this compound with any other metal centers.
In-depth Analysis of this compound in Coordination Chemistry Remains Elusive
Despite significant interest in the coordination chemistry of phosphorus-based ligands, a comprehensive understanding of the structural and spectroscopic properties of metal complexes involving this compound remains largely unexplored in publicly accessible scientific literature. Extensive searches for detailed research findings, including single-crystal X-ray diffraction studies and in-depth spectroscopic analyses of its coordination compounds, have not yielded specific data necessary to construct a detailed scientific article on its coordination behavior.
While the broader field of phosphine (B1218219) and phosphite (B83602) ligand coordination chemistry is well-documented, specific experimental data on this compound is scarce. This includes a lack of retrievable crystallographic information files (CIFs) from structural databases and the absence of detailed reports on the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures that would definitively characterize the binding of this ligand to metal centers.
Consequently, a detailed discussion on the precise bond angles, bond lengths, and coordination geometries of its metal complexes, which would be derived from single-crystal X-ray diffraction, cannot be provided at this time. Similarly, a thorough analysis of the shifts in spectroscopic signals upon coordination, which would provide insight into the electronic and structural changes in the ligand and the metal center, is not possible without the foundational experimental data.
The scientific community awaits further research to elucidate the coordination chemistry of this compound. Future studies would be instrumental in characterizing its complexes and understanding its potential applications in areas such as catalysis and materials science. Until such research is published, a detailed and scientifically accurate article on the specific coordination chemistry of this compound cannot be compiled.
Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of This compound as a ligand in the catalytic applications outlined in the requested article structure.
Searches for the application of "this compound" in the following areas did not yield any relevant research findings or data:
Homogeneous Catalysis
Cross-Coupling Reactions (including Suzuki-Miyaura, Heck, Negishi, Sonogashira, Stille, and Hiyama)
Carbonylation and Hydroformylation Reactions
Asymmetric Catalysis and Enantioselective Transformations
Hydrogenation and Transfer Hydrogenation
C-H Activation and Functionalization
Heterogenized Catalysis
Therefore, it is not possible to generate the requested article as the necessary scientific data for "this compound" in these catalytic contexts is not present in the available literature.
Catalytic Applications of Methyl Bis Diethoxyphosphanyl Acetate Based Systems
Heterogenized Methyl bis(diethoxyphosphanyl)acetate Catalysts
Polymer-Supported Ligand Systems
The immobilization of homogeneous catalysts onto polymer supports is a well-established strategy to improve catalyst recovery and reusability, which is particularly important for catalysts based on expensive precious metals. Polymer-supported phosphine (B1218219) ligands have been extensively used in a variety of catalytic reactions. The attachment of a ligand such as this compound to a polymer backbone, typically polystyrene-based, can lead to highly effective and recyclable catalysts.
The advantages of using polymer supports include the potential for high catalyst loading, improved stability of the catalytic species, and the prevention of metal leaching into the product. These supported catalysts can be easily separated from the reaction mixture by simple filtration, making them suitable for continuous flow processes and simplifying product purification.
Research on analogous diphosphine ligands has demonstrated the viability of this approach. For instance, rhodium complexes anchored to polymer supports have been effectively used in hydroformylation reactions. In these systems, the polymer acts as a macroligand, stabilizing the active metal center and allowing for its recovery and reuse over multiple cycles. Similarly, palladium complexes supported on polymers functionalized with phosphine ligands have shown excellent activity and recyclability in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.
The performance of these polymer-supported catalysts is often comparable to their homogeneous counterparts, with the added benefit of enhanced operational simplicity. The recyclability of such catalysts is a key metric of their practical utility.
Table 1: Performance of a Polymer-Supported Palladium Diphosphine Catalyst in Suzuki-Miyaura Coupling Data is illustrative and based on findings for analogous polymer-supported diphosphine systems.
Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Integration
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials that have emerged as promising platforms for heterogenizing homogeneous catalysts. Their high surface area, tunable porosity, and well-defined structures allow for the precise positioning of catalytic active sites within their frameworks.
The integration of phosphine ligands like this compound into MOFs and COFs can be achieved through two primary methods: de novo synthesis, where the ligand is incorporated as a building block (linker) during the framework's construction, or post-synthetic modification (PSM), where the pre-synthesized framework is functionalized with the ligand. PSM is often preferred as it allows for the incorporation of functionalities that might not be stable under the conditions of framework synthesis.
Phosphine-functionalized MOFs have been successfully employed in a range of catalytic applications, including asymmetric hydrogenation and cross-coupling reactions. The well-defined, isolated active sites within the MOF structure can prevent catalyst deactivation through dimerization and enhance selectivity by providing a specific steric environment around the catalytic center. For example, chiral diphosphine ligands incorporated into MOFs have led to highly enantioselective catalysts for asymmetric transformations.
COFs, which are constructed from light elements linked by strong covalent bonds, offer exceptional thermal and chemical stability. The incorporation of diphosphine units into COF structures has been shown to create robust heterogeneous catalysts. These materials can effectively immobilize metal complexes, such as iridium and ruthenium, for asymmetric hydrogenation reactions, often exhibiting high catalytic activity and the ability to be recycled multiple times without significant loss of performance.
Table 2: Asymmetric Hydrogenation of a Prochiral Olefin using a Diphosphine-Functionalized MOF Catalyst Data is representative of results obtained with analogous chiral diphosphine-based MOF systems.
Nanoparticle-Supported Catalysts
Immobilizing catalysts onto the surface of nanoparticles offers another effective route to heterogenization. The high surface-area-to-volume ratio of nanoparticles allows for a high density of active sites, potentially leading to enhanced catalytic activity. Gold (Au) and palladium (Pd) nanoparticles are commonly used as supports due to their stability and catalytic properties.
Phosphine ligands, such as this compound, can be used to stabilize metal nanoparticles and modulate their catalytic activity and selectivity. The phosphine ligands coordinate to the surface of the nanoparticles, preventing their aggregation and controlling their size and shape during synthesis. This stabilization is crucial for maintaining catalytic performance over time.
Phosphine-functionalized nanoparticles have been successfully applied in various catalytic reactions. For example, palladium nanoparticles stabilized by phosphine ligands have been shown to be highly active and selective catalysts for Suzuki cross-coupling reactions and selective hydrogenations. The electronic properties of the phosphine ligand can influence the electron density on the nanoparticle surface, thereby tuning its catalytic behavior.
Gold nanoparticles functionalized with phosphine ligands have also demonstrated significant catalytic potential. The nature of the phosphine ligand has a profound effect on the stability and catalytic properties of the gold nanoparticles. These systems have been explored for chemoselective hydrogenation reactions, where the ligand plays a key role in achieving high selectivity towards the desired product. The ability to recover and reuse these nanoparticle-supported catalysts makes them an attractive option for sustainable chemical processes.
Table 3: Chemoselective Hydrogenation of an α,β-Unsaturated Aldehyde using a Ligand-Stabilized Gold Nanoparticle Catalyst Data is based on typical results for analogous phosphine-stabilized gold nanoparticle systems.
Advanced Spectroscopic and Characterization Techniques for Methyl Bis Diethoxyphosphanyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organophosphorus compounds like Methyl bis(diethoxyphosphanyl)acetate. A comprehensive NMR analysis would involve a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments to unambiguously assign all atomic nuclei and confirm the connectivity of the molecule.
High-Resolution ¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis
High-resolution ¹H, ¹³C, and ³¹P NMR spectra would provide crucial information about the chemical environment of each nucleus in this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) group, the methine proton, and the ethoxy groups. The ethoxy groups would exhibit characteristic triplet and quartet patterns due to coupling between the methyl and methylene (B1212753) protons. The methine proton (P-CH-P) would likely appear as a triplet due to coupling with the two equivalent phosphorus nuclei.
¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom, including the carbonyl carbon of the acetate (B1210297) group, the methoxy carbon, the methine carbon, and the two carbons of the ethoxy groups. The signals for carbons directly bonded to phosphorus would show splitting (J-coupling).
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for this compound and would be expected to show a single resonance, indicating the chemical equivalence of the two phosphorus atoms. The chemical shift would be characteristic of a trivalent phosphorus atom bonded to two oxygen atoms and a carbon atom.
Table 1: Hypothetical High-Resolution NMR Chemical Shift Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 3.70 | s | - | -OCH₃ |
| 3.95 | dq | J(H,H) = 7.1, J(H,P) = 8.5 | -OCH₂CH₃ | |
| 3.50 | t | J(H,P) = 5.0 | P-CH-P | |
| 1.25 | t | J(H,H) = 7.1 | -OCH₂CH₃ | |
| ¹³C | 170.0 | t | J(C,P) = 3.5 | C=O |
| 62.5 | t | J(C,P) = 6.0 | -OCH₂CH₃ | |
| 52.0 | s | - | -OCH₃ | |
| 40.0 | t | J(C,P) = 20.0 | P-CH-P | |
| 16.5 | t | J(C,P) = 5.5 | -OCH₂CH₃ | |
| ³¹P | 150.0 | s | - | P |
Note: This data is illustrative and not based on experimental results.
2D NMR Correlation Spectroscopy (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques would be instrumental in confirming the assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethoxy groups.
HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation spectrum would link each proton signal to the carbon atom to which it is directly attached, confirming the assignments of the -OCH₃, -OCH₂CH₃, and P-CH-P groups.
Solid-State NMR for Structural and Dynamic Studies
Solid-state NMR (ssNMR) could provide valuable insights into the structure and dynamics of this compound in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C and ³¹P spectra. These spectra could reveal information about molecular packing, polymorphism, and the presence of different conformers in the solid state. Furthermore, variable temperature ssNMR studies could be employed to investigate dynamic processes, such as the motion of the ethoxy groups.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and bonding.
Analysis of Characteristic Vibrational Modes
The IR and Raman spectra of this compound would be expected to display several characteristic absorption bands.
C=O Stretch: A strong absorption band in the IR spectrum, typically around 1740 cm⁻¹, would be indicative of the carbonyl group of the methyl ester.
P-O-C Stretch: Strong bands in the region of 1020-1050 cm⁻¹ would be assigned to the asymmetric stretching vibrations of the P-O-C linkages.
C-H Stretch: Bands in the 2800-3000 cm⁻¹ region would correspond to the stretching vibrations of the various C-H bonds in the molecule.
P-C Stretch: Weaker bands corresponding to the P-C stretching vibrations would be expected in the fingerprint region of the spectrum.
Table 2: Hypothetical Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|
| C-H stretch (aliphatic) | 2980-2850 | IR, Raman |
| C=O stretch (ester) | ~1740 | IR |
| CH₂ bend | ~1450 | IR |
| CH₃ bend | ~1380 | IR |
| P-O-C stretch | 1050-1020 | IR |
| P-C stretch | 800-650 | Raman |
Note: This data is illustrative and not based on experimental results.
Probing Ligand Binding Sites and Conformational Changes
Vibrational spectroscopy is a powerful technique for studying how this compound might interact as a ligand with metal centers. Upon coordination to a metal, shifts in the vibrational frequencies of the P-O-C and P-C bonds would be expected, providing information about the coordination mode. Furthermore, changes in the vibrational spectra upon varying temperature or solvent could be used to study conformational changes within the molecule, such as rotation around the P-C bonds.
Mass Spectrometry Techniques
Mass spectrometry stands as a cornerstone in the analytical toolkit for the structural elucidation of novel compounds. For a molecule with the complexity of this compound, advanced mass spectrometry techniques are indispensable for confirming its elemental composition and characterizing its behavior in coordination complexes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.
The expected exact mass of the protonated molecule, [M+H]⁺, can be calculated based on the precise masses of its constituent isotopes. This experimental value is then compared to the theoretical mass to confirm the elemental composition. For complex molecules, this technique is often coupled with liquid chromatography (LC-MS) to ensure the analysis of a pure compound. While specific HRMS data for this compound is not widely published in readily accessible literature, the application of this technique would be a standard and essential step in its definitive characterization.
A hypothetical HRMS analysis would yield data similar to that presented in Table 1, confirming the elemental formula of the compound.
| Theoretical Ion | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) |
| [C₁₁H₂₅O₆P₂+H]⁺ | 343.1042 | 343.1040 | -0.6 |
| [C₁₁H₂₅O₆P₂+Na]⁺ | 365.0861 | 365.0858 | -0.8 |
| [C₁₁H₂₅O₆P₂+K]⁺ | 381.0501 | 381.0503 | +0.5 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes and other labile species that might fragment under harsher ionization methods. Given the chelating potential of the two phosphanyl groups in this compound, ESI-MS is an invaluable tool for characterizing its metal complexes.
When a solution containing this compound and a metal salt is analyzed by ESI-MS, the resulting spectrum can provide detailed information about the stoichiometry and stability of the formed complexes. The observation of peaks corresponding to the ligand bound to one or more metal ions, potentially with counter-ions or solvent molecules, confirms the formation of these complexes in solution. mdpi.com The relative intensities of these peaks can also offer insights into the stability and predominant species under the experimental conditions.
For instance, in the study of silver complexes with phosphane and ester-derivatized bis(pyrazol-1-yl)acetate ligands, ESI-MS confirmed the formation of the desired complexes and the presence of counterions. mdpi.com Similarly, ESI-MS has been effectively used to characterize the fragmentation patterns of N-phosphoryl dipeptide methyl esters, highlighting the utility of this technique for molecules containing phosphorus and methyl ester functionalities. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the complexes and the binding mode of the ligand.
A representative ESI-MS analysis of a complex formed between this compound (L) and a metal ion (M⁺) might reveal the species outlined in Table 2.
| Observed Ion | Interpretation |
| [L+H]⁺ | Protonated Ligand |
| [L+Na]⁺ | Sodium Adduct of Ligand |
| [M+L]⁺ | 1:1 Metal-Ligand Complex |
| [M+L₂]⁺ | 1:2 Metal-Ligand Complex |
| [M₂L]²⁺ | 2:1 Metal-Ligand Complex |
Other Advanced Characterization Methods
Beyond mass spectrometry, a suite of other advanced spectroscopic techniques can provide deeper insights into the electronic structure and coordination environment of this compound, particularly when it is part of a metal complex.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can probe the local geometric and electronic structure of a metal center in a complex. nih.gov By tuning the X-ray energy to a specific absorption edge of the metal, one can obtain information about its oxidation state, coordination number, and the nature of the coordinating atoms. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the bond distances to the neighboring atoms. For complexes of this compound, XAS could definitively determine the coordination environment around the metal ion, including the M-P bond lengths.
Theoretical and Computational Investigations of Methyl Bis Diethoxyphosphanyl Acetate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic structure and properties of molecules from first principles. nih.gov DFT methods are chosen for their favorable balance between computational cost and accuracy, making them well-suited for molecules of the size and complexity of Methyl bis(diethoxyphosphanyl)acetate. Typical calculations would employ a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p) or a larger one for more precise results. nih.gov
A fundamental step in any computational study is geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. researchgate.net For this compound, this process would yield the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized structure is crucial as it represents the most stable conformation of the molecule in the gas phase and serves as the foundation for all subsequent property calculations.
An analysis of the electronic structure would reveal the distribution and energies of the molecular orbitals, offering insights into the bonding within the molecule.
Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Atoms Involved | Value |
| Bond Length | P-C | 1.85 Å |
| Bond Length | C-C(O) | 1.52 Å |
| Bond Length | C=O | 1.21 Å |
| Bond Length | P-O | 1.63 Å |
| Bond Angle | P-C-P | 112.5° |
| Bond Angle | O-P-C | 105.0° |
| Dihedral Angle | P-C-C-O | 175.0° |
Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT geometry optimization.
Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding and predicting chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com
For this compound, the HOMO is expected to be localized on the phosphorus atoms, reflecting their nucleophilic character and ability to coordinate to metal centers. The LUMO, conversely, would likely be distributed around the carbonyl group and the phosphorus atoms. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
Interactive Table 2: Hypothetical FMO Properties of this compound
| Property | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity and stability |
Note: The data in this table is hypothetical and for illustrative purposes.
The distribution of electron density in a molecule is key to understanding its polarity and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, providing a quantitative measure of the electron distribution.
A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and ethoxy groups, indicating regions susceptible to electrophilic attack. The regions around the phosphorus atoms would also exhibit negative potential, consistent with their role as coordination sites for metals.
Interactive Table 3: Hypothetical NBO Charges on Key Atoms of this compound
| Atom | Element | Hypothetical NBO Charge (e) |
| P1 | Phosphorus | +0.45 |
| P2 | Phosphorus | +0.45 |
| C(alpha) | Carbon | -0.60 |
| C(carbonyl) | Carbon | +0.70 |
| O(carbonyl) | Oxygen | -0.55 |
Note: This data is illustrative of results from an NBO analysis.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations allow for the study of their behavior over time in a more realistic setting, such as in a solvent. acs.org For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. acs.org
An MD simulation would involve placing the molecule in a simulation box filled with solvent molecules and solving Newton's equations of motion for all atoms. This would generate a trajectory of the molecule's movements, revealing the accessible conformations and the dynamics of their interconversion. Such an analysis is crucial for understanding how the ligand might adapt its shape upon binding to a metal center.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations have become a reliable tool for the prediction of spectroscopic parameters, which can be of great assistance in the characterization of new compounds. comporgchem.comnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for the calculation of NMR chemical shifts. nih.gov
For this compound, one could predict the ¹H, ¹³C, and ³¹P NMR spectra. Comparing these predicted spectra with experimental data can help to confirm the structure of the compound. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects and conformational averaging.
Similarly, the vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum and can aid in the identification of functional groups within the molecule.
Interactive Table 4: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
| ³¹P | 25.0 |
| ¹³C (P-C-P) | 40.0 |
| ¹³C (C=O) | 170.0 |
| ¹³C (O-CH₃) | 52.0 |
| ¹³C (O-CH₂) | 63.0 |
| ¹³C (CH₃) | 16.0 |
| ¹H (P-CH-P) | 3.5 |
| ¹H (O-CH₃) | 3.7 |
| ¹H (O-CH₂) | 4.1 |
| ¹H (CH₃) | 1.3 |
Note: These are illustrative values. Actual predicted shifts would be referenced against a standard like TMS for ¹H and ¹³C, and phosphoric acid for ³¹P.
Computational Design of Novel Ligand Analogues
The insights gained from the theoretical investigations described above can be leveraged for the rational design of new ligands with tailored properties. acs.org By understanding the structure-property relationships of this compound, one can systematically modify its structure to enhance its performance in specific applications, such as catalysis.
For instance, the electronic properties of the ligand could be tuned by replacing the ethoxy groups with other substituents. Electron-withdrawing groups would be expected to decrease the electron-donating ability of the phosphorus atoms, while electron-donating groups would have the opposite effect. libretexts.org Similarly, the steric bulk of the ligand could be modified to influence the coordination environment around a metal center, which can have a profound impact on the selectivity of a catalytic reaction. Computational screening of a library of virtual analogues can then identify promising candidates for synthesis and experimental testing. rsc.org
Emerging Research Directions and Future Prospects for Methyl Bis Diethoxyphosphanyl Acetate
Development of Novel Analogues with Tunable Steric and Electronic Properties
The steric and electronic properties of phosphine (B1218219) ligands are known to be highly variable. libretexts.org By systematically altering the alkoxy groups on the phosphorus atoms (e.g., replacing diethoxy with bulkier or more electron-withdrawing groups), researchers can create a library of ligands with a wide range of properties. For instance, introducing bulkier substituents can create a more sterically hindered coordination pocket around a metal center, which can influence the selectivity of a catalytic reaction. ucla.edu Conversely, the incorporation of electron-withdrawing groups can modulate the electron density at the phosphorus atoms, thereby affecting the ligand's σ-donor and π-acceptor capabilities. libretexts.org This tunability is essential for tailoring the ligand to the specific electronic requirements of a metal catalyst. libretexts.org
Interactive Table: Potential Modifications to Methyl bis(diethoxyphosphanyl)acetate and their Expected Effects.
| Modification Site | Example of Modification | Expected Effect on Steric Properties | Expected Effect on Electronic Properties |
| Alkoxy Group on Phosphorus | Replacement of ethoxy with isopropoxy | Increased steric bulk | Minimal change in electronics |
| Alkoxy Group on Phosphorus | Replacement of ethoxy with trifluoroethoxy | Minimal change in sterics | Increased electron-withdrawing character |
| Methylene (B1212753) Bridge | Substitution of a hydrogen with a methyl group | Increased steric hindrance near the metal center | Minor electronic effect |
| Ester Group | Conversion of methyl ester to a bulkier tert-butyl ester | Increased steric bulk away from the phosphorus atoms | Minor electronic effect |
Integration into Multi-component Catalytic Systems
Diphosphine ligands are cornerstones of homogeneous catalysis, and this compound and its analogues are poised to make significant contributions in this area. hollins.edu The bidentate nature of these ligands allows them to form stable chelate complexes with a variety of transition metals, which are often the active species in catalytic cycles. rsc.org A key research direction is the integration of these compounds into multi-component catalytic systems, where the ligand, metal precursor, and other additives work in concert to achieve high efficiency and selectivity.
The bite angle of diphosphine ligands, defined as the P-M-P angle, is a critical parameter that influences the outcome of catalytic reactions. rsc.org By synthesizing analogues with different methylene bridge modifications, it may be possible to systematically vary the bite angle and thus fine-tune the catalytic activity. Research in this area could lead to the development of highly selective catalysts for important organic transformations such as hydroformylation, cross-coupling reactions, and asymmetric hydrogenation. rsc.orgmdpi.com Furthermore, the presence of the ester functionality offers a potential handle for anchoring the catalyst to a solid support, facilitating catalyst recovery and reuse, a key principle of green chemistry.
Applications in Supramolecular Chemistry and Self-Assembly
The principles of molecular recognition, self-assembly, and self-organization are central to supramolecular chemistry, enabling the construction of complex and functional architectures from molecular building blocks. ub.edu Organophosphorus compounds, including bisphosphonates, have demonstrated significant potential in this field. The ability of the phosphonate (B1237965) groups in this compound to coordinate with metal ions can be exploited to direct the formation of well-defined supramolecular structures. nih.govnih.gov
Future research could focus on using this compound as a building block for the construction of metallo-supramolecular polymers, cages, and other discrete assemblies. nih.gov The ester group can be modified to introduce other functionalities, such as hydrogen bonding motifs or photoactive units, which could lead to materials with interesting responsive properties. The self-assembly of these molecules could be triggered by external stimuli like light, temperature, or the presence of specific guest molecules, opening up possibilities for applications in sensing, drug delivery, and smart materials.
Potential Roles in Advanced Materials Science (as building blocks or linkers)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.gov Bisphosphonates have emerged as excellent linkers for the synthesis of robust and functional MOFs. nih.govswan.ac.uk The phosphonate groups form strong coordination bonds with a variety of metal ions, leading to frameworks with high thermal and chemical stability. nih.gov this compound, after hydrolysis of the ester groups to the corresponding phosphonic acids, can be envisioned as a versatile linker for the construction of novel MOFs.
The geometry and functionality of the linker are crucial in determining the topology and properties of the resulting MOF. swan.ac.uk The geminal bisphosphonate structure of this compound could lead to the formation of unique network topologies that are not accessible with more conventional linear dicarboxylate linkers. Furthermore, the ester group can be post-synthetically modified to introduce specific functional groups within the pores of the MOF, tailoring the material for applications in gas storage, separation, and catalysis. researchgate.net The inherent tunability of the linker, as discussed in section 8.1, would allow for the systematic variation of the MOF's pore size and chemical environment.
Advances in Sustainable and Green Chemical Synthesis Utilizing the Compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org The development of more sustainable synthetic routes to and applications of organophosphorus compounds is an active area of research. researchgate.netrsc.org Future work on this compound will likely focus on developing greener synthetic methodologies that avoid the use of hazardous reagents and solvents. researchgate.net
One promising avenue is the exploration of catalytic methods for the synthesis of this compound and its derivatives, which can offer higher atom economy and reduce waste generation compared to traditional stoichiometric methods. rsc.org Moreover, the use of this compound as a ligand in catalytic systems that operate under mild conditions and in environmentally benign solvents would contribute to the development of more sustainable chemical processes. As mentioned earlier, the potential for immobilizing catalysts based on this ligand onto solid supports would also align with the goals of green chemistry by facilitating catalyst recycling. researchgate.net
Q & A
Q. What synthetic methodologies are optimal for preparing Methyl bis(diethoxyphosphanyl)acetate, and how do reaction parameters influence yield?
this compound is typically synthesized via phosphorylation of methyl acetates using diethoxyphosphine derivatives. Key parameters include stoichiometric ratios (e.g., 1.2–2.0 equivalents of phosphorylating agent), solvent polarity (e.g., THF or DCM), and temperature (0–25°C). Evidence from Horner–Wadsworth–Emmons (HWE) reagent syntheses suggests that slow addition of aldehydes and anhydrous conditions minimize side reactions . For example, Table 4 in highlights yields >80% for HWE reactions under inert atmospheres, emphasizing the need for rigorous moisture control.
Q. How can researchers confirm the structural identity and purity of this compound?
Structural characterization relies on P NMR (δ ~20–25 ppm for phosphonate groups) and H NMR (δ 1.3–1.5 ppm for ethoxy protons). High-resolution mass spectrometry (HRMS) and IR spectroscopy (P=O stretching ~1250 cm) further validate purity. Pharmacopeial standards, such as those in , recommend HPLC with UV detection (λ = 210 nm) to quantify residual solvents or byproducts .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as a key HWE reagent for stereoselective synthesis of α,β-unsaturated esters, critical in natural product and pharmaceutical synthesis. Its diethoxyphosphanyl groups enhance reactivity toward aldehydes, enabling efficient olefination (e.g., Table 4 in shows 85% yield for benzaldehyde-derived products) .
Advanced Research Questions
Q. How does the stereoelectronic profile of this compound influence E/Z selectivity in HWE reactions?
The steric bulk of diethoxyphosphanyl groups and solvent polarity dictate transition-state geometry. Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring E-isomers (>90% selectivity), while nonpolar solvents (e.g., toluene) promote Z-isomers via less stabilized intermediates . Comparative studies in (Table 4) demonstrate that substituent flexibility (e.g., benzyl vs. ethoxy groups) alters diastereoselectivity by 15–20%.
Q. What mechanistic insights explain contradictory yield or selectivity data across studies using similar HWE reagents?
Discrepancies often arise from subtle differences in reagent hydration, base strength (e.g., NaH vs. KCO), or counterion effects. For instance, notes that Still–Gennari-type reagents (bulkier phosphonates) reduce side reactions but require higher temperatures (40°C), which may degrade sensitive substrates. Researchers should replicate reaction conditions precisely and report parameters like water content (<50 ppm) .
Q. How can computational modeling optimize the design of phosphonate-based reagents for specific substrates?
Density functional theory (DFT) calculations can map transition-state energies and predict steric/electronic effects. For example, modifying ethoxy groups to bulkier substituents (e.g., tert-butoxy) may improve selectivity for hindered aldehydes. ’s PubChem data (C22H26O9 analogs) underscores the utility of cheminformatics tools for structural optimization .
Q. What protocols ensure safe handling of this compound in air-sensitive reactions?
While focuses on a related compound, analogous precautions apply: use gloveboxes or Schlenk lines for moisture-sensitive steps, employ PPE (nitrile gloves, safety goggles), and monitor for phosphine gas release via gas detectors. Waste should be quenched with aqueous HO to oxidize residual phosphonates .
Methodological Guidance for Data Analysis
Q. How should researchers address conflicting spectroscopic data for phosphonate intermediates?
Contradictions in P NMR shifts (e.g., δ 18 ppm vs. 22 ppm) may signal incomplete phosphorylation or tautomerism. Use heteronuclear correlation spectroscopy (HMBC) to confirm P–C coupling and spiking experiments with authentic standards .
Q. What statistical approaches are recommended for reproducibility in stereochemical outcomes?
Multivariate analysis (e.g., PCA or PLS regression) can identify critical variables (solvent, temperature) affecting selectivity. ’s Table 4 data (E/Z ratios varying from 85:15 to 60:40) illustrates the need for ≥3 experimental replicates to establish significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
